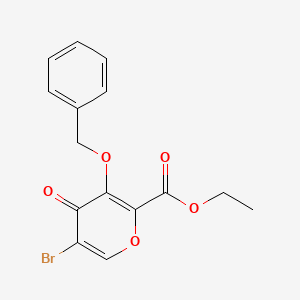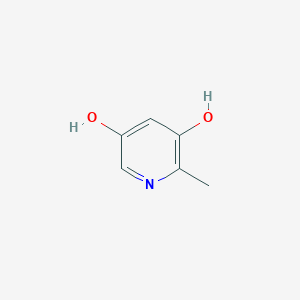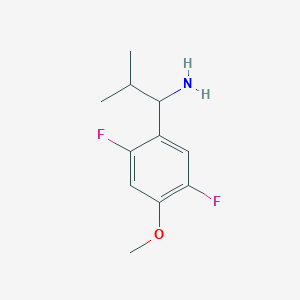![molecular formula C8H5Br2NS B12963405 2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
2,5-Dibromo-7-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-7-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzothiazole core with bromine atoms at the 2 and 5 positions and a methyl group at the 7 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-7-methylbenzo[d]thiazole typically involves the bromination of 7-methylbenzo[d]thiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 2,5-diamino-7-methylbenzo[d]thiazole, 2,5-dithio-7-methylbenzo[d]thiazole, and 2,5-dialkoxy-7-methylbenzo[d]thiazole.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the parent compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
2,5-Dibromo-7-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Used in the development of materials such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-7-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-1,3-thiazole: Similar structure but lacks the benzene ring and methyl group.
2,5-Dibromo-7-chlorobenzo[d]thiazole: Similar structure with a chlorine atom instead of a methyl group.
2,5-Dibromo-7-ethoxybenzo[d]thiazole: Similar structure with an ethoxy group instead of a methyl group.
Uniqueness
2,5-Dibromo-7-methylbenzo[d]thiazole is unique due to the presence of both bromine atoms and a methyl group on the benzothiazole core. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C8H5Br2NS |
|---|---|
Molecular Weight |
307.01 g/mol |
IUPAC Name |
2,5-dibromo-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3 |
InChI Key |
FXMJSWUMIFVXET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


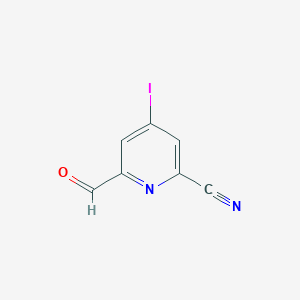
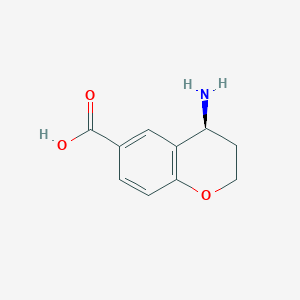
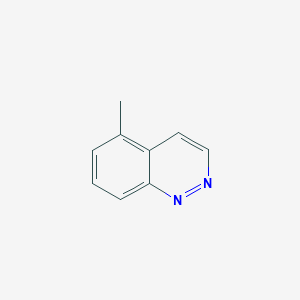
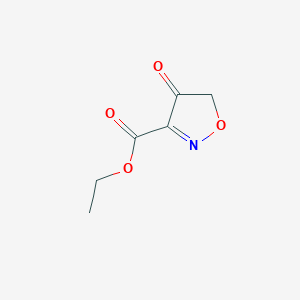
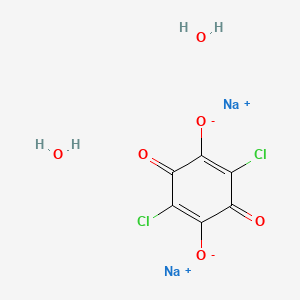
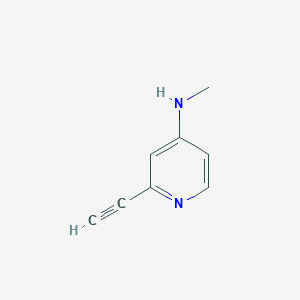
![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
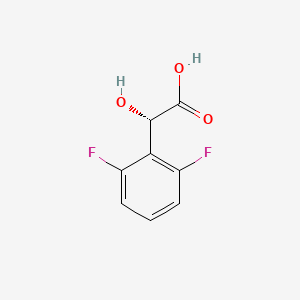
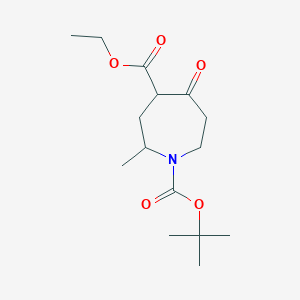
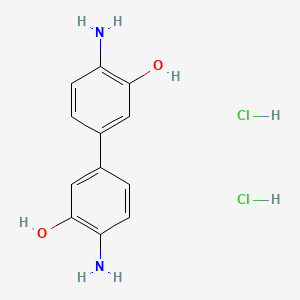
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)
